molecular formula C25H21NO4S B2870344 4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE CAS No. 872206-13-8

4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE

Cat. No.: B2870344
CAS No.: 872206-13-8
M. Wt: 431.51
InChI Key: ZJIHHBBLSSRTFT-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-3-(4-ethoxybenzoyl)-6-methylquinoline is a synthetic quinoline derivative characterized by three distinct substituents:

  • Position 3: A 4-ethoxybenzoyl group (–COC₆H₄-OCH₂CH₃), contributing to lipophilicity and influencing electronic effects via the ethoxy moiety.
  • Position 6: A methyl group (–CH₃), which introduces steric hindrance and modulates molecular conformation.

Quinoline derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

[4-(benzenesulfonyl)-6-methylquinolin-3-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S/c1-3-30-19-12-10-18(11-13-19)24(27)22-16-26-23-14-9-17(2)15-21(23)25(22)31(28,29)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHHBBLSSRTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline core or the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of quinoline derivatives with reduced functional groups.

Scientific Research Applications

4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the phenylsulfonyl group may interact with enzymes or receptors, modulating their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 4-(benzenesulfonyl)-3-(4-ethoxybenzoyl)-6-methylquinoline with analogous compounds from the literature:

Compound Name Substituents (Positions) Key Functional Groups Synthesis Method Reference ID
This compound (Target Compound) –SO₂C₆H₅ (4), –COC₆H₄-OCH₂CH₃ (3), –CH₃ (6) Benzenesulfonyl, ethoxybenzoyl, methyl Likely Pd-catalyzed coupling* N/A
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) –NH₂ (4), –ClC₆H₄ (2), –OCH₃C₆H₄ (3) Amino, chlorophenyl, methoxyphenyl PdCl₂(PPh₃)₂-mediated coupling [1]
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone –ClC₆H₄CH₂ (1), –OCH₂CH₃ (6), –SO₂C₆H₄-iPr (3) Chlorobenzyl, ethoxy, isopropylbenzenesulfonyl Not specified [2]
6-[(4-Methoxyphenyl)carbonylamino]hexanoic acid –CONHC₆H₄-OCH₃ (side chain) Methoxybenzamide, carboxylic acid Not specified [6]

Notes:

  • Target Compound vs. 4k : The target lacks the amino group at position 4 and chlorophenyl at position 2, instead featuring a benzenesulfonyl group at position 4. The ethoxybenzoyl group (target, position 3) is bulkier and more lipophilic than 4k’s methoxyphenyl group, which may enhance membrane permeability but reduce aqueous solubility.
  • Target Compound vs. Compound : The sulfonyl group in the target is at position 4, whereas in , it is at position 3. Positional isomerism could drastically alter binding interactions. The ethoxy group in (position 6) contrasts with the methyl group in the target (position 6), affecting steric and electronic profiles.
  • General Trends: Sulfonyl-containing quinolines (e.g., target and ) are likely more metabolically stable than amino- or methoxy-substituted analogs due to reduced susceptibility to oxidative metabolism.

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